molecular formula C20H30O3 B7769967 3-Hydroxyandrost-5-ene-17-carboxylic acid

3-Hydroxyandrost-5-ene-17-carboxylic acid

Cat. No.: B7769967
M. Wt: 318.4 g/mol
InChI Key: MGMOLZNAUACBCR-UHFFFAOYSA-N
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Description

3-Hydroxyandrost-5-ene-17-carboxylic acid is a steroidal chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a key synthetic intermediate for creating novel amphiphilic derivatives with potential bioactivity . Research has demonstrated that derivatives of this steroid core can be designed and synthesized to exhibit notable biological activities . A primary research application involves conjugating the steroid with various diamines and polyamines, such as spermine, to create amphiphilic compounds . These derivatives have shown promising results in biological screenings. Several have displayed antimicrobial activity against both Gram-positive and Gram-negative microorganisms, with some showing high potency against specific strains like Streptococcus mutans and Escherichia coli . Furthermore, select derivatives have exhibited cytotoxicity against human cancer cell lines, such as CEM (human lymphoblastic leukemia), indicating their value as lead compounds in the development of new anticancer agents . Beyond antimicrobial and cytotoxic applications, research into similar steroidal carboxylic acid structures has expanded to include investigating their potential as anti-inflammatory agents, such as in models of inflammatory bowel disease (IBD) . The structure features both a C3-hydroxy group and a C17-carboxylic acid, which are ideal functional handles for chemical modification, allowing researchers to explore structure-activity relationships and optimize properties for drug delivery and bioavailability . This product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-19-9-7-13(21)11-12(19)3-4-14-15-5-6-17(18(22)23)20(15,2)10-8-16(14)19/h3,13-17,21H,4-11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMOLZNAUACBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)O)CC=C4C3(CCC(C4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60908270
Record name 3-Hydroxyandrost-5-ene-17-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60908270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10325-79-8
Record name NSC119154
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119154
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC96928
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96928
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Hydroxyandrost-5-ene-17-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60908270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Etherification-Hydrogenation-Hydrolysis Sequence

A patent by CN105153258B outlines a three-step route applicable to steroidal carboxylic acid derivatives. Although designed for 3β-hydroxy-androstane-17-ketone, its framework can be adapted for 3-hydroxyandrost-5-ene-17-carboxylic acid:

  • Etherification :

    • Starting material : 4-Androstenedione (4AD) reacts with triethyl orthoformate in ethanol under acid catalysis (e.g., p-toluenesulfonic acid) at 20–30°C.

    • Product : 3-Ethoxy-androsta-3,5-diene-17-ketone (yield: 100–102%, HPLC purity: 98.5–99.5%).

    • Mechanism : Acid-catalyzed elimination forms the conjugated diene system while protecting the 3-hydroxy group as an ethoxy ether.

  • Catalytic Hydrogenation :

    • Conditions : 5% palladium-on-carbon (Pd/C) in ethanol at 40–45°C under H₂ pressure.

    • Outcome : Saturation of the 3,5-diene to yield 3-ethoxy-androstane-17-ketone (yield: 90–95%, purity >99%).

  • Acid-Catalyzed Hydrolysis :

    • Reagents : Hydrochloric acid in acetic acid at 80–90°C.

    • Result : Cleavage of the ethoxy group to yield 3β-hydroxy-androstane-17-ketone.

    • Adaptation for Target Compound : Oxidation of the 17-ketone to a carboxylic acid via Kornblum or haloform reactions could finalize the synthesis.

Key Data:

StepReagents/ConditionsYieldPurity
EtherificationEtOH, p-TsOH, 20–30°C, 12–16 h100%98.5%
Hydrogenation5% Pd/C, H₂, 40–45°C, 8–16 h90–95%>99%
HydrolysisHCl, AcOH, 80–90°C, 12–18 h80–85%>99%

Ester Hydrolysis from 17-Carboxylate Precursors

A CONICET study demonstrates the synthesis of 4,4-dimethyl-3-oxoandrost-5-ene-17-carboxylic acid via ester hydrolysis:

  • Ester Formation :

    • Substrate : Methyl (17β)-3-oxoandrost-4-ene-17-carboxylate.

    • Reaction : Treatment with potassium t-butoxide and methyl iodide in tetrahydrofuran (THF) introduces 4,4-dimethyl groups.

  • Saponification :

    • Conditions : Aqueous KOH in ethylene glycol under reflux.

    • Outcome : Hydrolysis of the methyl ester to the carboxylic acid (yield: 67%).

  • Reduction of 3-Keto Group :

    • Modification : The 3-oxo group can be reduced selectively using NaBH₄ or catalytic hydrogenation to yield the 3-hydroxy derivative.

Reaction Optimization:

  • Solvent Choice : Ethanol or acetic acid enhances solubility during hydrolysis.

  • Temperature Control : Reflux conditions (80–100°C) prevent side reactions during saponification.

Stereochemical Considerations

β-Orientation at C-3 and C-17

The 3β-hydroxy configuration is critical for biological activity. Key strategies include:

  • Stereoselective Reduction : Use of NaBH₄ in methanol preferentially reduces 3-keto to 3β-hydroxy.

  • Acid-Mediated Epimerization Prevention : Hydrolysis at pH 7–7.5 during etherification avoids α/β interconversion.

Catalytic and Microbiological Approaches

Biotransformation of DHEA Derivatives

Microbial systems (e.g., Rhizopus arrhizus) hydroxylate dehydroepiandrosterone (DHEA) at C-7α or C-11α. While direct 17-carboxylation is unreported, engineered enzymes could oxidize C-17 methyl groups to carboxylic acids via cytochrome P450 systems.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Key signals include H-6 (δ 5.56 ppm, dd, J = 5.2–2.5 Hz) and H-18 (δ 0.73 ppm, s).

  • Mass Spectrometry : HRMS confirms molecular ions (e.g., [M+Na]⁺ = 318.4 g/mol) .

Chemical Reactions Analysis

Esterification and Hydrolysis

The carboxylic acid group at C17 undergoes esterification under acidic or basic conditions.

  • Methyl ester formation : Reaction with methyl iodide (CH₃I) and potassium t-butoxide (KOt-Bu) in THF yields methyl (17β)-4,4-dimethyl-3-oxoandrost-5-ene-17-carboxylate (67% yield) .

  • Hydrolysis : Heating the methyl ester with aqueous KOH in ethylene glycol cleaves the ester to regenerate the carboxylic acid .

Table 1: Esterification and Hydrolysis Conditions

Reaction TypeReagents/ConditionsProductYield
EsterificationCH₃I, KOt-Bu, THF, 0°CMethyl ester67%
HydrolysisKOH, ethylene glycol, refluxCarboxylic acid67%

Amide Formation

The C17 carboxylic acid participates in amide coupling with amines via activation or multicomponent reactions.

  • Passerini condensation : Reacting 3β-hydroxyandrost-5-ene-17β-carboxylic acid with t-butyl isocyanide and formaldehyde yields N-(t-butylcarbamoylmethyl) amides (e.g., 9a , 66% yield) .

  • Direct amidation : Conjugation with polyamines (e.g., spermine) under carbodiimide coupling forms amphiphilic derivatives with antimicrobial activity .

Table 2: Amide Derivatives and Biological Activity

CompoundStructureKey Activity
9a N-(t-butylcarbamoylmethyl)-4,4-dimethyl-3-oxoandrost-5-ene-17-carboxamideInhibits 17β-HSD5 (95% at 3 μM)
5c N-(4-chlorophenyl)-3-hydroxyandrost-5-ene-17-carboxamideAnti-inflammatory (IC₅₀ = 7.6 μM)

Oxidation and Reduction

The 3β-hydroxyl and 3-keto groups are key sites for redox reactions.

  • Oxidation : Jones’ reagent (CrO₃/H₂SO₄) oxidizes the 3β-hydroxyl to a 3-keto group, forming spiro-δ-lactones (e.g., 4 ) .

  • Reduction : NaBH₄ selectively reduces the 3-keto group to a 3β-hydroxyl, yielding epimeric alcohols (85:15 β:α ratio) .

Table 3: Redox Reactions

Starting MaterialReagentsProductYield
3β-Hydroxyandrost-5-ene-17β-carboxylic acidCrO₃, H₂SO₄Spiro-δ-lactone92%
3-Keto derivativeNaBH₄, MeOH3β-Hydroxy analog85%

Multicomponent Reactions

The compound participates in one-pot syntheses to generate structurally diverse derivatives.

  • Passerini reaction : Acid 8 reacts with t-butyl isocyanide and formaldehyde to form α-acyloxy amides (e.g., 9a ) alongside minor byproducts like ester 10 .

  • Ugi reaction : Not directly reported, but analogous steroidal acids are known to form peptidomimetics .

Side-Chain Modifications

The C17 carboxylic acid undergoes decarboxylation and functionalization.

  • Oxidative cleavage : Ozonolysis or CrO₃-mediated oxidation removes the side chain, generating androstane derivatives .

  • Conjugation : Reaction with 4-methoxyaniline and formaldehyde introduces aryl groups, enhancing anti-inflammatory activity .

Biological Relevance of Derivatives

  • Anti-inflammatory : Compound 6q inhibits NF-κB signaling (IC₅₀ = 1.2 μM) and reduces IL-6 production in RAW 264.7 macrophages .

  • Antimicrobial : Spermine conjugates (e.g., 20 ) show potent activity against Streptococcus mutans (MIC = 3.125 μM) .

Scientific Research Applications

3-Hydroxyandrost-5-ene-17-carboxylic acid has shown promising biological activities, particularly in the context of anti-inflammatory and antimicrobial properties.

Anti-inflammatory Properties

Recent studies have demonstrated that derivatives of this compound exhibit notable anti-inflammatory effects. For instance, compounds synthesized from this core structure were evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Specifically, compound 6q was found to significantly inhibit the expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) at the mRNA level, showcasing its potential as an anti-inflammatory agent .

Antimicrobial Activity

A series of amphiphilic derivatives of this compound were synthesized and tested for antimicrobial activity. Some derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, with the most potent compounds showing effective inhibition at concentrations as low as 3.125 µM against Streptococcus mutans .

Synthesis of Derivatives

The synthesis of various derivatives of this compound has been a focal point in research, aimed at enhancing its biological activity and therapeutic applications.

Methodologies

The synthesis often involves modifying the carboxylic acid group or introducing amphiphilic characteristics through coupling with polyamines or diamines. For example, the reaction of the carboxylic acid with spermine resulted in compounds with improved antimicrobial properties .

Case Studies

Several case studies highlight the synthesis and evaluation of these derivatives:

  • Case Study 1 : A derivative designed to target inflammatory pathways showed a significant reduction in IL-6 levels in a mouse colitis model, indicating its potential for treating inflammatory bowel diseases .
  • Case Study 2 : The antimicrobial derivatives were tested against various bacterial strains, demonstrating varying degrees of effectiveness and cytotoxicity, thus providing insights into their potential as therapeutic agents .

Therapeutic Potential

The therapeutic applications of this compound are broad, encompassing dermatological treatments and systemic therapies.

Dermatological Applications

Research indicates that certain derivatives can inhibit the proliferation of keratinocytes and malignant melanocytes, suggesting potential uses in treating skin disorders such as psoriasis and melanoma . The ability to regulate fibroblast proliferation also points to possible applications in wound healing therapies.

Systemic Applications

The anti-inflammatory properties observed in various studies suggest that these compounds could be beneficial in treating systemic inflammatory conditions. The modulation of key inflammatory pathways (e.g., NF-κB signaling) positions these compounds as candidates for further development in pharmacotherapy .

Mechanism of Action

The mechanism of action of 3-Hydroxyandrost-5-ene-17-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group at the third position and the carboxylic acid group at the seventeenth position play crucial roles in its binding affinity and activity. The compound can modulate various biochemical pathways, influencing processes such as hormone regulation and inflammation.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The table below summarizes critical structural variations among 3β-hydroxyandrost-5-ene-17β-carboxylic acid and its analogues, along with their implications:

Compound Name Substituents/Modifications Key Properties/Applications References
3β-Hydroxyandrost-5-ene-17β-carboxylic acid - 3β-OH, 5-ene, 17β-COOH Parent compound; used in synthesizing amphiphilic derivatives for drug delivery .
3β-Acetoxyandrost-5,16-diene-17-carboxylic acid - 3β-OAc, 5,16-diene, 17β-COOH Increased lipophilicity due to acetylation; potential for enhanced membrane permeability.
N-Cyclohexyl-3β-hydroxyandrosta-5,16-diene-17-carboxamide - 3β-OH, 5,16-diene, 17β-CONH(C₆H₁₁) Improved solubility and bioavailability via amidation; tested for antitumor activity .
3-Oxo-17-methylamino-androst-5-ene-17-carboxylic acid - 3-oxo, 5-ene, 17β-NHCH₃-COOH Oxidized 3-position enhances electronic properties; potential kinase modulation .
3-Oxo-4-aza-5α-androstane-17β-carboxylic acid - 3-oxo, 4-aza (N substitution), 5α-androstane backbone Rigidified steroidal backbone with altered hydrogen-bonding capacity; anticancer research .
3-Oxoandrost-4-ene-17β-carboxylic acid chloride - 3-oxo, 4-ene, 17β-COCl Reactive intermediate for ester/amide synthesis; used in industrial applications .

Physicochemical and Pharmacological Insights

  • Lipophilicity : Acetylation at C3 (e.g., 3β-OAc derivatives) increases logP values, improving membrane penetration .
  • Solubility : Amphiphilic derivatives exhibit balanced hydrophilicity-lipophilicity ratios, making them suitable for micellar formulations .
  • Reactivity : Acid chloride derivatives (e.g., 17β-COCl) serve as versatile intermediates for further functionalization .

Critical Evaluation of Structural Impact

  • Double Bonds: The 5,16-diene system (vs.
  • Heteroatom Substitution : 4-Aza analogues introduce nitrogen, altering electronic density and hydrogen-bonding networks, which may improve binding to enzymatic targets .
  • C17 Modifications : Conversion of COOH to CONHR (carboxamide) reduces acidity, enhancing stability in physiological environments .

Biological Activity

3-Hydroxyandrost-5-ene-17-carboxylic acid (also known as 3β-hydroxyandrost-5-ene-17-carboxylic acid) is a steroid compound with notable biological activities. This article explores its biological significance, including antimicrobial properties, metabolic pathways, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C20H30O3C_{20}H_{30}O_3, with a molecular weight of approximately 318.46 g/mol. Its structure features a hydroxyl group at the 3-position and a carboxylic acid at the 17-position, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have synthesized various amphiphilic derivatives of this compound to evaluate their antimicrobial properties. The findings indicate that several derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
20Streptococcus mutans CCM 74093.125 µM
16Streptococcus mutans CCM 740912.5 µM
10dEscherichia coli CCM 395412.5 µM

These results suggest that modifications to the structure of the original compound can enhance its antimicrobial efficacy, making it a candidate for further development in medicinal chemistry .

Metabolic Pathways

The metabolism of this compound is closely related to that of dehydroepiandrosterone (DHEA). DHEA undergoes various biotransformations in the body, leading to the formation of active metabolites that can influence physiological functions. The hydroxylation at different positions, particularly at C7 and C11, is essential for generating biologically active derivatives .

Key Metabolic Reactions:

  • Hydroxylation : The compound can be hydroxylated at multiple positions, leading to various metabolites with distinct biological activities.
  • Oxidation/Reduction : These reactions are crucial for converting DHEA into its more active forms, which may include compounds similar to the target compound.

Therapeutic Applications

The biological activities of this compound suggest potential therapeutic uses:

  • Weight Management : Similar compounds like 7-keto-DHEA have been shown to enhance metabolic rates and aid in weight management through mechanisms involving fat oxidation and thermogenesis .
  • Neuroprotection : Some derivatives may exhibit neuroprotective effects, potentially beneficial for cognitive functions and conditions like Alzheimer's disease due to their influence on steroid metabolism in the brain .

Case Studies

Several case studies have been conducted to explore the effects of compounds related to this compound:

  • Study on Metabolic Rate : A randomized controlled trial demonstrated that supplementation with related compounds increased resting metabolic rates in overweight individuals on calorie-restricted diets, indicating their potential role in obesity management .
  • Antimicrobial Efficacy : Research on amphiphilic derivatives showed promising results against common pathogens, suggesting potential applications in treating infections .

Q & A

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to potential irritancy. Store the compound in anhydrous conditions at −20°C to prevent degradation. Emergency procedures (e.g., eye flushing with saline) and toxicity data should align with GHS guidelines, as outlined in safety data sheets .

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